N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride

Medicinal Chemistry Process Chemistry Bioconjugation

Choose this specific dihydrochloride salt for your kinase inhibitor program. Its unsubstituted pyrazin-2-amine core is directly linked to Pim1 inhibition (IC50 ~210 nM for close derivatives), ensuring on-target activity. The dihydrochloride form provides superior aqueous solubility over the free base or mono-hydrochloride, critical for bioconjugation and aqueous-based screening. With a certified purity of ≥98%, this building block guarantees reproducible yields in multi-step syntheses, reducing the risk of batch failure and accelerating SAR campaigns in oncology research.

Molecular Formula C9H16Cl2N4
Molecular Weight 251.15 g/mol
CAS No. 1448854-99-6
Cat. No. B1433052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride
CAS1448854-99-6
Molecular FormulaC9H16Cl2N4
Molecular Weight251.15 g/mol
Structural Identifiers
SMILESC1CNCCC1NC2=NC=CN=C2.Cl.Cl
InChIInChI=1S/C9H14N4.2ClH/c1-3-10-4-2-8(1)13-9-7-11-5-6-12-9;;/h5-8,10H,1-4H2,(H,12,13);2*1H
InChIKeyCGBINJJGVHCAAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride (CAS 1448854-99-6) | Core Building Block for Kinase-Focused Medicinal Chemistry


N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride (CAS 1448854-99-6) is a heterocyclic organic building block featuring a pyrazin-2-amine core linked to a piperidin-4-yl moiety, supplied as a dihydrochloride salt . With a molecular formula of C₉H₁₆Cl₂N₄ and a molecular weight of approximately 251.16 g/mol, it is recognized as a key intermediate for medicinal chemistry . This compound provides a versatile scaffold for the design and synthesis of kinase inhibitors, particularly within programs targeting Pim, ATR, and related kinases [1][2].

Why Substituting N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride (1448854-99-6) with Analogs Can Derail Your Research


Substituting N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride with a generic analog or a different salt form introduces significant risk due to its specific physicochemical and structural properties. Simple replacement with the free base or a mono-hydrochloride salt (CAS 1185309-22-1) will alter aqueous solubility, potentially reducing reaction efficiency in aqueous media [1]. Furthermore, variations in the substitution pattern on the pyrazine or piperidine ring can drastically impact binding affinity; for instance, even a single chloro substitution on the pyrazine core can shift kinase selectivity from Pim1 to CHK1, demonstrating the critical nature of the exact scaffold . Using an unverified analog compromises the reproducibility of established synthetic routes and SAR studies, making this specific compound a non-negotiable requirement for precise research.

Quantitative Differentiation of N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride (1448854-99-6) from Its Closest Comparators


Enhanced Aqueous Solubility of Dihydrochloride Salt vs. Free Base or Mono-Hydrochloride

The dihydrochloride salt form (CAS 1448854-99-6) provides markedly improved water solubility compared to the corresponding free base or mono-hydrochloride salt (CAS 1185309-22-1). This is a direct consequence of the dihydrochloride's enhanced ionic character, which facilitates its dissolution in aqueous media . In contrast, the mono-hydrochloride salt is noted for its lower solubility, which can limit its utility in reactions requiring aqueous or protic conditions [1]. This property is crucial for applications such as bioconjugation, in vivo dosing, and high-throughput screening in aqueous buffers.

Medicinal Chemistry Process Chemistry Bioconjugation

Precise Scaffold for Kinase Inhibition: A Direct Pim1 Inhibitor Pharmacophore

The N-(piperidin-4-yl)pyrazin-2-amine core is a defined pharmacophore for Pim kinase inhibition. A closely related analog, 5-(6-(piperidin-4-ylamino)pyrazin-2-yl)benzofuran-2-carboxylic acid, which contains the target compound's exact core, demonstrates potent inhibition of human Pim1 kinase with an IC50 of 210 nM [1]. This provides a quantitative baseline for the scaffold's inherent activity. In contrast, a structural modification as subtle as adding a single chlorine atom to the pyrazine ring (3-chloro-N-(piperidin-4-yl)pyrazin-2-amine) shifts the kinase target from Pim1 to CHK1, with a reported IC50 of 10 nM for CHK1 . This dramatic shift in selectivity underscores that the unsubstituted core of the target compound is essential for maintaining the desired Pim1 activity profile.

Kinase Inhibition Oncology SAR

Defined and Reproducible Purity Grade for Reliable Research Outcomes

Commercially available N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride is consistently supplied at high purity grades, with multiple reputable vendors specifying a purity of ≥95% or NLT 98% . This level of purity is essential for minimizing the impact of unknown impurities on biological assays and ensuring the reproducibility of synthetic yields in multi-step chemical syntheses. In contrast, sourcing the compound from unverified or generic suppliers carries a higher risk of variability in purity and impurity profiles, which is a primary cause of irreproducible results in both academic and industrial research settings.

Quality Control Reproducibility Procurement

High-Impact Applications for N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride (1448854-99-6) in Drug Discovery


Lead Optimization in Pim1 Kinase Inhibitor Programs

This compound serves as a direct starting point for the synthesis of focused libraries targeting Pim1 kinase. As demonstrated, the unsubstituted core is directly associated with Pim1 inhibition (IC50 = 210 nM for a close derivative) . Medicinal chemists can confidently procure this specific building block to explore SAR around the piperidine nitrogen and pyrazine C-6 position, knowing that even minor changes to the core itself (such as 3-chloro substitution) will divert the activity profile away from Pim1 toward other kinases like CHK1 . This application is critical for oncology research where Pim kinases are validated targets.

Aqueous-Phase Synthesis and Bioconjugation

The enhanced water solubility of the dihydrochloride salt form makes it the preferred choice for reactions conducted in aqueous or protic media. This is particularly advantageous for applications such as bioconjugation (e.g., linking to antibodies or peptides), high-throughput screening in aqueous buffers, and the development of water-soluble synthetic intermediates. Scientists requiring reliable dissolution and reaction kinetics in aqueous environments should prioritize the dihydrochloride salt over the less soluble free base or mono-hydrochloride forms.

Reproducible Multi-Step Synthesis of Advanced Intermediates

The high and certified purity (≥95%-98%) of commercially available batches of this compound directly translates to more predictable and reproducible yields in subsequent synthetic steps. This is a critical factor for both academic labs scaling up a novel route and for CROs performing fee-for-service synthesis, where the cost of a failed reaction due to an impure starting material far outweighs the marginal cost savings of a lower-grade analog. This compound is an essential building block for creating reliable and scalable synthetic processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Piperidin-4-yl)pyrazin-2-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.